molecular formula C16H19ClN4OS B11118707 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11118707
M. Wt: 350.9 g/mol
InChI Key: ZUFRWFZTBRJXLH-UHFFFAOYSA-N
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Description

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with thiazole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19ClN4OS

Molecular Weight

350.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H19ClN4OS/c17-14-4-2-1-3-13(14)11-20-6-8-21(9-7-20)12-15(22)19-16-18-5-10-23-16/h1-5,10H,6-9,11-12H2,(H,18,19,22)

InChI Key

ZUFRWFZTBRJXLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=NC=CS3

Origin of Product

United States

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